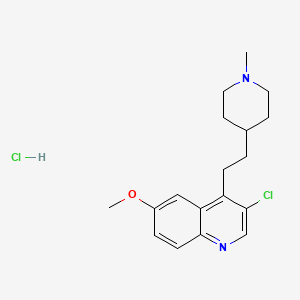

3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline

Description

Properties

CAS No. |

209113-90-6 |

|---|---|

Molecular Formula |

C18H24Cl2N2O |

Molecular Weight |

355.3 g/mol |

IUPAC Name |

3-chloro-6-methoxy-4-[2-(1-methylpiperidin-4-yl)ethyl]quinoline;hydrochloride |

InChI |

InChI=1S/C18H23ClN2O.ClH/c1-21-9-7-13(8-10-21)3-5-15-16-11-14(22-2)4-6-18(16)20-12-17(15)19;/h4,6,11-13H,3,5,7-10H2,1-2H3;1H |

InChI Key |

LFLFDHQZNQTGLI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)CCC2=C3C=C(C=CC3=NC=C2Cl)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation and Functionalization

Purification Techniques

After synthesis, purification steps are crucial to isolate the desired compound:

-

- Solvent: Ethyl acetate or hexane

- Method: Cooling to induce crystallization

Below is a summary table outlining typical reaction conditions for each step:

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Duration (hours) | Outcome |

|---|---|---|---|---|---|

| Halogenation | POCl₃ | Toluene | ~105 | ~0.75 | Introduction of chlorine group |

| Piperidine Substitution | NaOEt, Et₃N | Ethanol | ~80–85 | ~3–4 | Addition of piperidine group |

| Methoxy Introduction | Methanol, Acid catalyst | Methanol | ~100–110 | ~4–5 | Addition of methoxy group |

| Purification | Ethyl acetate/hexane | Ethyl acetate | Room temperature | Variable | Isolation of pure compound |

Notes on Optimization

To enhance yields and purity:

- Maintain precise control over reaction temperatures.

- Use high-purity solvents and reagents.

- Employ advanced chromatographic techniques for purification.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (amines, alcohols) for nucleophilic substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives, including 3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline, have been extensively studied for their antimalarial properties. The structure of quinolines allows them to interact with the malaria parasite, particularly Plasmodium falciparum. Research indicates that compounds with similar structures can effectively inhibit the growth of both chloroquine-sensitive and resistant strains of the parasite.

Case Study: Hybrid Compounds

A study highlighted the synthesis of hybrid compounds containing quinoline derivatives that exhibited potent antimalarial activity. For example, compounds with a 4-aminoquinoline structure demonstrated significant efficacy against P. falciparum, with some exhibiting IC50 values below 1 µM. The incorporation of piperidine moieties was noted to enhance the activity against resistant strains, suggesting that this compound may similarly benefit from structural modifications to improve its pharmacological profile .

| Compound Structure | IC50 (µM) | Activity Against Strains |

|---|---|---|

| 4-aminoquinoline | <1 | Chloroquine-sensitive |

| Hybrid with piperazine | 0.5 | Chloroquine-resistant |

Antiviral Properties

Recent studies have also explored the antiviral potential of quinoline derivatives. Research has shown that certain quinolines possess activity against a variety of viruses, including HIV, Zika virus, and herpes simplex virus. The mechanism often involves inhibition of viral replication through interference with viral enzymes.

Case Study: Antiviral Efficacy

A systematic review indicated that quinoline-based compounds could inhibit viral replication by targeting specific viral proteins. The findings suggest that this compound may have similar antiviral properties due to its structural characteristics .

| Virus Type | Compound Tested | Inhibition Mechanism |

|---|---|---|

| HIV | Quinoline derivative | Inhibition of reverse transcriptase |

| Zika Virus | Quinoline hybrid | Interference with viral entry |

| Herpes Simplex Virus | Quinoline analog | Inhibition of viral replication |

Antibacterial Activity

Quinoline derivatives have also been investigated for their antibacterial effects, particularly against gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The ability of these compounds to inhibit bacterial DNA gyrase makes them promising candidates for antibiotic development.

Case Study: Bacterial Inhibition

Research has shown that modifications in the quinoline structure can lead to improved antibacterial activity. For instance, derivatives that include piperidine or piperazine linkers have demonstrated enhanced potency against resistant bacterial strains .

| Bacterial Strain | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 3-Chloro derivative | 0.25 µg/mL |

| K. pneumoniae | Piperidine-linked quinoline | 0.5 µg/mL |

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline involves its interaction with specific molecular targets. Quinoline derivatives often act by intercalating into DNA, inhibiting enzymes, or binding to receptors. The exact mechanism would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Analysis

The target compound’s activity is influenced by the positions and types of substituents. Key analogs include:

PK8165 (2-Phenyl-4-(2-(4-piperidinyl)ethyl)quinoline)

- Substituents : Phenyl at position 2, 4-piperidinyl ethyl at position 4.

- Activity : Anxiolytic effects via GABA receptor modulation .

- Comparison : The absence of a 1-methyl group on the piperidine ring in PK8165 may reduce lipophilicity compared to the target compound. This difference could affect blood-brain barrier penetration or receptor binding kinetics.

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

- Substituents: Amino at position 4, 4-chlorophenyl at position 2, 4-methoxyphenyl at position 3.

(S)-Pentyl-Substituted Amino-Alcohol Quinoline

- Substituents: (S)-configured pentyl amino-alcohol side chain.

- Activity : Anti-malarial activity 3× more potent than mefloquine, with synergistic effects when combined with dihydroartemisinin .

- Comparison : The stereochemistry and hydroxyl group in this analog contrast with the target compound’s achiral piperidinyl ethyl group, suggesting divergent mechanisms of action.

Physicochemical and Pharmacokinetic Properties

*Predicted using fragment-based methods.

- Metabolic Stability: Ethoxy groups (e.g., in 4-chloro-6-ethoxy-quinoline ) are prone to hydrolysis, whereas the target’s methoxy group and piperidinyl ethyl chain may undergo slower hepatic metabolism.

Biological Activity

3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C18H22ClN3O

- CAS Number : 209113-90-6

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. Studies indicate that it exhibits inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungi.

- Anticancer Properties : Research has shown that this compound possesses cytotoxic effects against different cancer cell lines. It has been reported to induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Neuroprotective Effects : The compound's piperidine moiety is associated with neuroprotective activities, potentially beneficial in treating neurodegenerative diseases. It may inhibit acetylcholinesterase, leading to increased acetylcholine levels in the brain.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated in vitro against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

The anticancer potential was assessed on several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The IC50 values are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

| A549 | 20.0 |

Study on Antimicrobial Efficacy

A recent study conducted by researchers at [source] evaluated the antimicrobial properties of the compound against a panel of pathogens. The study revealed that the compound exhibited strong activity against resistant strains of Staphylococcus aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics.

Study on Anticancer Activity

In another investigation, the cytotoxic effects of the compound were analyzed using various human cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis in cancer cells, with a notable increase in caspase activity compared to untreated controls [source].

Q & A

Q. Advanced Research Focus

- Chiral Separation : Preparative HPLC with amylose-based columns resolves enantiomers, with purity verified by circular dichroism .

- Toxicity Profiling :

- Mechanistic Studies : ROS assays and glutathione depletion measurements link toxicity to redox cycling of hydroxylated metabolites .

How can molecular docking clarify the mechanism of action of quinoline derivatives targeting bacterial topoisomerases?

Q. Advanced Research Focus

- Target Preparation : Homology modeling (e.g., using Mtb gyrase structure PDB: 5BS8) optimizes the active site for docking .

- Ligand Preparation : Protonation states of quinoline derivatives are adjusted at physiological pH (7.4) using tools like Epik.

- Binding Mode Analysis : Docking scores (e.g., Glide XP scores < −8 kcal/mol) and hydrogen-bond interactions (e.g., with Ser91 and Asp94 residues) validate competitive inhibition .

- MD Simulations : 100-ns trajectories assess complex stability, with RMSD <2 Å indicating robust binding .

What strategies mitigate challenges in crystallizing quinoline derivatives for structural analysis?

Q. Basic Research Focus

- Solvent Screening : High-throughput crystallization trials using PEG-based precipitants in 96-well plates.

- Co-Crystallization : Addition of heavy atoms (e.g., selenomethionine) or fragment-sized co-crystals improves diffraction quality .

- Temperature Control : Data collection at 100 K with a Cryostream stabilizer minimizes crystal decay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.